molecular formula C17H24N2O5 B13703043 Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate

Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate

Cat. No.: B13703043
M. Wt: 336.4 g/mol
InChI Key: NXCIGGVEZXUYIK-UHFFFAOYSA-N
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Description

The compound “MFCD32662372” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD32662372” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure by introducing specific substituents.

    Step 3: Purification of the compound using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “MFCD32662372” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Key parameters include temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: “MFCD32662372” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its reactivity and properties.

    Reduction: Reduction reactions can convert “MFCD32662372” into its reduced form, which may have different applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituents involved but typically include catalysts and solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, lower oxidation state products.

Scientific Research Applications

“MFCD32662372” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD32662372” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

“MFCD32662372” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its high reactivity and use in similar applications.

    Compound B: Shares structural similarities but differs in its functional groups and reactivity.

    Compound C: Used in different industrial applications but has comparable stability and properties.

Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 1-[2-(oxan-2-yloxy)ethyl]-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C17H24N2O5/c1-2-22-17(21)15-12-6-5-7-13(20)16(12)19(18-15)9-11-24-14-8-3-4-10-23-14/h14H,2-11H2,1H3

InChI Key

NXCIGGVEZXUYIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)CCOC3CCCCO3

Origin of Product

United States

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